molecular formula C21H16BrF2NO B2899395 2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1024200-15-4

2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2899395
CAS No.: 1024200-15-4
M. Wt: 416.266
InChI Key: UNWZYCBQMBAGNF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one is a synthetically designed small molecule that incorporates a tetrahydroindol-4-one scaffold, a structure of high interest in medicinal chemistry. This compound is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals. Indole and related heterocyclic scaffolds are prevalent in numerous biologically active compounds and natural products, making them a privileged structure in drug discovery . The specific substitution pattern on this molecule, including the 4-bromophenyl and 3,4-difluorophenyl groups, is strategically chosen to explore structure-activity relationships. Such halogenated aromatic systems are frequently employed in medicinal chemistry to optimize a compound's interaction with biological targets, influencing its potency, selectivity, and physicochemical properties . This reagent serves as a valuable chemical tool for researchers investigating kinase inhibition, given that fused indole-based structures have shown potent inhibitory activity against various kinases, such as anaplastic lymphoma kinase (ALK) . It is also highly relevant for probing protein-protein interactions and other cellular processes modulated by complex heterocycles. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecular architectures or as a core scaffold for building diverse chemical libraries for high-throughput screening.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrF2NO/c1-12-8-20-16(21(26)9-12)11-19(13-2-4-14(22)5-3-13)25(20)15-6-7-17(23)18(24)10-15/h2-7,10-12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWZYCBQMBAGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the bromine and fluorine groups: This step involves electrophilic aromatic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide, while fluorination can be achieved using reagents like Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of halogen atoms.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Nucleophiles like amines, thiols, solvents like dimethylformamide, elevated temperatures.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Dehalogenated compounds.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The indole core is crucial for its activity, as it can participate in π-π stacking interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

4-(4-Bromophenyl)-7,7-Dimethyl-2-Methylamino-3-Nitrochromen-5(6H)-one ()
  • Core Structure: Chromenone (benzopyranone) vs. tetrahydroindol-4-one.
  • Substituents : Bromophenyl (shared), nitro, methylamine.
  • Intramolecular N–H⋯O hydrogen bonds form an S(6) ring, stabilizing the planar chromenone structure .
1-(3,4-Dichlorophenyl)-2-(4-Bromophenyl)-6-Methyl-5,6,7-Trihydroindol-4-One ()
  • Substituents : 3,4-Dichlorophenyl (vs. 3,4-difluorophenyl in the target compound).
  • Key Differences :
    • Chlorine atoms are larger and less electronegative than fluorine, altering steric bulk and electronic effects.
    • Dichlorophenyl may enhance lipophilicity (higher logP) compared to difluorophenyl, impacting membrane permeability .

Core Modifications and Alkyl Substituents

3-Butyl-1,5,6,7-Tetrahydro-2-Methyl-4H-Indol-4-One ()
  • Core Structure : Similar tetrahydroindol-4-one scaffold.
  • Substituents : Butyl (position 3) and methyl (position 2).
  • Methyl at position 2 introduces steric hindrance near the indole nitrogen, possibly affecting binding interactions .

Brominated Aromatic Moieties in Related Compounds

1-(4-Bromophenyl)-2-Phenylethanone ()
  • Core Structure: Simple acetophenone derivative vs. fused indolone.
  • Substituents : Bromophenyl (shared).
  • Key Differences :
    • Lacks the heterocyclic nitrogen, reducing hydrogen-bonding capacity.
    • The ketone group may participate in different redox reactions compared to the indolone’s carbonyl group .

Halogenated Indole Derivatives

Methanone, (4-Bromophenyl)(3-Chloro-1H-Indol-7-Yl)- ()
  • Core Structure : Indole vs. tetrahydroindolone.
  • Substituents : Bromophenyl (shared), chloro-indole.
  • Key Differences: Chlorine on the indole ring may enhance electrophilic substitution reactivity compared to fluorine. The methanone linker creates a planar structure, contrasting with the non-planar tetrahydroindolone .

Structural and Functional Implications

Hydrogen Bonding and Crystal Packing

  • Target Compound : Fluorine’s electronegativity may enable weak hydrogen bonds (C–F⋯H), while bromophenyl supports π-π stacking.
  • : Chromenone’s nitro and amine groups form strong intramolecular N–H⋯O bonds and hexagonal crystal packing via intermolecular interactions .

Electronic Effects

  • Fluorine vs.

Data Table: Comparative Properties of Selected Compounds

Compound Name Core Structure Aryl Substituents Key Functional Groups logP (Predicted)
Target Compound Tetrahydroindol-4-one 3,4-Difluorophenyl, Br Carbonyl, Methyl ~3.5
1-(3,4-Dichlorophenyl)-... () Tetrahydroindol-4-one 3,4-Dichlorophenyl, Br Carbonyl, Methyl ~4.2
4-(4-Bromophenyl)-... () Chromenone Bromophenyl Nitro, Methylamine ~2.8
3-Butyl-... () Tetrahydroindol-4-one None Butyl, Methyl ~4.5

Q & A

Q. What crystallographic data should be included in publications to ensure reproducibility?

  • Essential Parameters : Report unit cell dimensions, RR-values (R1R_1, wR2wR_2), and Flack parameter for absolute configuration. Deposit CIF files in the Cambridge Structural Database (CSD) .

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